DL-Allylglycine
CAS No.: 1069-48-3
Cat. No.: VC21052840
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1069-48-3 |
|---|---|
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | 2-aminopent-4-enoic acid |
| Standard InChI | InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) |
| Standard InChI Key | WNNNWFKQCKFSDK-UHFFFAOYSA-N |
| SMILES | C=CCC(C(=O)O)N |
| Canonical SMILES | C=CCC(C(=O)O)N |
Introduction
| Property | Specification |
|---|---|
| CAS Number | 7685-44-1 |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | 2-aminopent-4-enoic acid |
| Standard InChI | InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8) |
| Standard InChIKey | WNNNWFKQCKFSDK-UHFFFAOYSA-N |
| SMILES | C=CCC(C(=O)O)N |
| Appearance | Solid powder |
| Purity (Commercial) | >98% |
| Shelf Life | >3 years if stored properly |
| Solubility | Soluble in DMSO |
| Recommended Storage | Dry, dark and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |
The physical properties of DL-Allylglycine make it suitable for various laboratory applications. It appears as a solid powder and possesses good stability when stored appropriately, with a shelf life exceeding three years under proper storage conditions. Its solubility in DMSO facilitates its use in biological experiments, particularly those requiring cell penetration.
Biochemical Actions and Mechanisms
DL-Allylglycine exhibits significant biochemical activity, primarily affecting neurotransmitter systems in the brain. One of its most notable properties is its ability to inhibit glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) . This inhibition results in a marked decrease in brain GABA concentration, making DL-Allylglycine a valuable tool for studying the GABAergic system and its role in various neurological processes.
When administered intraperitoneally, DL-Allylglycine acts as a potent inhibitor of glutamate decarboxylase in vivo. This inhibition leads to a significant reduction in brain GABA levels, which can result in neurological effects including altered neurotransmission and potential seizure activity . The timing of recovery of glutamate decarboxylase activity after DL-Allylglycine administration coincides with the restoration of GABA concentration, suggesting a direct relationship between these processes .
Research Applications
DL-Allylglycine has found extensive application in various scientific research areas, particularly in neuropharmacology and peptide chemistry.
Neurochemical Research
In neurochemical studies, DL-Allylglycine serves as a valuable tool for investigating GABA-mediated processes. By temporarily reducing GABA levels in experimental systems, researchers can study the role of this inhibitory neurotransmitter in various neurological functions and disorders. This approach has yielded insights into seizure mechanisms, anxiety, and other conditions associated with GABAergic dysfunction .
Polymer Science and Peptide Chemistry
Recent research has utilized DL-Allylglycine in the synthesis of specialized copolypeptides. For example, copoly(α,L-glutamic acid/DL-allylglycine)s have been synthesized and subsequently glycosylated via thiol-ene chemistry . These copolypeptides demonstrate interesting solution behaviors in physiological conditions, adopting either random coil or α-helix conformations depending on solution pH. The glycosylated residues can either distort or enhance the folding into an α-helix depending on their location and spatial distribution along the chain .
Experimental Findings
Effects on Mouse Brain Biochemistry
Experimental studies on mouse brain have provided detailed insights into the biochemical effects of DL-Allylglycine. When administered intraperitoneally, the compound produces a marked decrease in brain GABA concentration while simultaneously affecting polyamine metabolism .
Research has shown that the recovery of glutamate decarboxylase activity following DL-Allylglycine administration occurs concurrently with the restoration of GABA concentration. This temporal relationship indicates that glutamate decarboxylase is primarily responsible for replenishing the GABA deficit caused by DL-Allylglycine. The observed changes in polyamine metabolism appear to be indirectly associated with this recovery process rather than directly contributing to GABA synthesis .
Copolypeptide Research
Recent innovative work has explored the use of DL-Allylglycine in creating specialized copolypeptides with unique structural properties. In one study, researchers synthesized a series of copoly(α,L-glutamic acid/DL-allylglycine)s with identical chain length (DP 110) and composition (approximately 10 mol% allylglycine) but different spatial distributions of allylglycine units .
These copolypeptides were subsequently glycosylated through thiol-ene chemistry using 1-thio-β-D-glucose. Analysis of dilute aqueous copolypeptide solutions (0.1 wt%, physiological saline) using circular dichroism spectroscopy, dynamic light scattering, and cryogenic transmission electron microscopy revealed fascinating structural properties .
Table 2. Results of Glycosylation of Copoly(L-glutamic Acid/Allylglycine)s with 1-Thio-β-D-glucose
| Precursor | Product | Degree of Debenzylation (%) | Degree of Glycosylation (%) | Mole Fraction of Glycosylated Allylglycine Units |
|---|---|---|---|---|
| PBLG | PLG | >99 | - | - |
| 1a | 2a→3a | >99 | 80 | 0.10 |
| 1b | 2b→3b | >99 | 85 | 0.09 |
| 1c | 2c→3c | >99 | 82 | 0.10 |
The copolypeptides exhibited pH-dependent conformational changes, adopting random coil or α-helix conformations depending on solution conditions. The glycosylated residues influenced the folding into an α-helix in different ways depending on their location and spatial distribution along the chain. Most notably, all partially glycosylated copolypeptides self-assembled into three-dimensional spherical structures, regardless of their secondary structure and degree of charging .
The researchers hypothesized that this self-assembly behavior was driven by a hydrophilic effect promoting microphase separation into glucose-rich and glutamate-rich domains rather than conventional hydrophobic interactions .
Physical and Chemical Characteristics
DL-Allylglycine possesses several distinctive physical and chemical characteristics that influence its behavior in various experimental settings:
Solubility Properties
DL-Allylglycine is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various biochemical and pharmacological experiments, particularly those requiring cell penetration. This solubility property makes it suitable for a wide range of research applications.
Reactive Functional Groups
The structure of DL-Allylglycine includes several reactive functional groups that contribute to its biochemical activity and utility in synthetic applications:
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An amino group that can participate in various reactions, including peptide bond formation
-
A carboxylic acid group that enables incorporation into peptides and other compounds
-
An allyl side chain that provides a site for additional chemical modifications, as demonstrated in the glycosylation reactions via thiol-ene chemistry
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